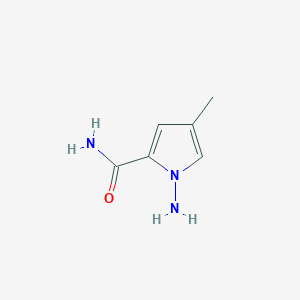

1-Amino-4-methyl-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-methylpyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRBFVJDVOXNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1)C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 1-Amino-4-methyl-1H-pyrrole-2-carboxamide and its Precursors

The synthesis of a tetrasubstituted pyrrole (B145914) such as this compound requires careful strategic planning for the introduction of substituents at the N-1, 2, and 4 positions. The methodologies discussed are foundational in pyrrole synthesis and offer plausible pathways to the target structure or its key intermediates.

Cyclization Reactions for Pyrrole Ring Formation

The formation of the pyrrole core is the most critical step in the synthesis. Several classical and modern cyclization reactions are available for this purpose.

The Knorr pyrrole synthesis is a cornerstone reaction in pyrrole chemistry, involving the condensation of an α-amino-ketone with a β-ketoester or other active methylene (B1212753) compound. acs.org For the synthesis of this compound, a hypothetical Knorr approach would involve the reaction of an α-amino-ketone bearing the required 4-methyl substituent with a derivative of a β-keto-amide.

The mechanism initiates with the formation of an imine between the α-amino-ketone and the active methylene compound. acs.org This is followed by tautomerization to an enamine, which then undergoes cyclization. The final steps involve the elimination of a water molecule to yield the aromatic pyrrole ring. A significant challenge in this approach is the synthesis and stability of the required α-(N-amino)ketone precursor, as α-aminoketones are known to be labile and can self-condense. pensoft.net They are often generated in situ from the corresponding oxime by reduction with reagents like zinc dust in acetic acid. acs.orgpensoft.net

Table 1: Hypothetical Precursors for Knorr Synthesis

| Precursor 1 (α-Amino-ketone derivative) | Precursor 2 (Active Methylene Compound) | Resulting Pyrrole Core |

|---|

This table presents a hypothetical pairing of reactants based on the general Knorr synthesis mechanism.

A versatile alternative for constructing the pyrrole ring is the Paal-Knorr synthesis, which typically uses a 1,4-dicarbonyl compound and a primary amine or ammonia (B1221849). acs.orgnih.gov A common and stable precursor for the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran, which generates succinaldehyde (B1195056) upon acidic hydrolysis in situ.

To achieve the N-1 amino substitution required for the target molecule, a substituted hydrazine (B178648), such as hydrazinecarboxamide (semicarbazide) or a protected hydrazine, would be used as the amine component. The reaction involves the condensation of the amine with the two carbonyl groups of the in situ-generated dicarbonyl compound, followed by cyclization and dehydration to form the N-substituted pyrrole ring. acs.org This method has been successfully used to prepare various N-substituted pyrroles. nih.gov

Modern organic synthesis has seen the emergence of powerful metal-catalyzed reactions for heterocycle formation. Palladium-catalyzed reactions, in particular, offer efficient and modular routes to highly functionalized pyrroles under mild conditions. acs.org These methods often involve domino or cascade processes that construct the ring in a single pot.

One such strategy involves a palladium-catalyzed [4+1] annulation of cyclic carbonates and amines, which generates CO2 and water as the only byproducts. acs.org Another approach is the tandem one-pot synthesis involving the palladium-catalyzed intramolecular oxidative amination of β-enamino ester complexes. acs.org A three-component strategy for tetrasubstituted pyrroles has also been developed using a palladium(0)-catalyzed dehydrocarbonylation/dehydration sequence starting from cyclopropanes and nitrones. nih.gov Adapting these methods would require the careful design of starting materials that contain the necessary methyl, amino, and carboxamide functionalities or their precursors.

Table 2: Examples of Palladium-Catalyzed Pyrrole Synthesis

| Reaction Type | Starting Materials | Catalyst/Reagents | Product Type |

|---|---|---|---|

| [4+1] Annulation | Cyclic carbonates, Amines | Pd Catalyst | Highly functionalized pyrroles |

| Oxidative Amination | Nitriles, Reformatsky reagent, 1-Alkynes | Pd Catalyst | Polysubstituted NH-pyrroles |

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and often improve product purity. Several classical pyrrole syntheses, including the Paal-Knorr reaction, have been successfully adapted to microwave-assisted protocols. pensoft.netmdpi.com

Microwave-assisted synthesis has been employed for the intramolecular cyclocondensation of 2-amino acid-derived enamines to yield novel tetrasubstituted pyrroles. mdpi.comresearchgate.net This method has proven effective in producing 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones with yields ranging from 55-86%. mdpi.com Another report describes the microwave-assisted Paal-Knorr cyclization to produce tricyclic pyrrole-2-carboxamides, demonstrating the compatibility of the carboxamide functional group with this heating method. pensoft.net Applying microwave energy to the hypothetical Knorr or Paal-Knorr routes mentioned previously could provide a more efficient pathway to the target compound or its precursors.

Functional Group Introduction and Derivatization

The synthesis of this compound can also be envisioned through the functionalization of a pre-formed pyrrole ring. This approach separates the ring formation from the introduction of the final functional groups.

A plausible strategy would involve the synthesis of a precursor like 1-amino-4-methyl-1H-pyrrole-2-carboxylic acid or its corresponding ester. The final carboxamide group can then be introduced using standard amide bond formation protocols. For instance, the carboxylic acid could be activated with a coupling agent (e.g., HATU, HOBt/EDC) and then reacted with ammonia or an ammonia equivalent.

Alternatively, a non-traditional oxidative amidation approach could be employed. A reported method allows for the synthesis of various pyrrole carboxamides directly from a pyrrole carboxaldehyde using catalytic n-tetrabutylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant in the presence of an amine source. rsc.org This method provides straightforward access to primary, secondary, and tertiary pyrrole carboxamides under mild conditions. rsc.org The derivatization of the pyrrole-2-carboxamide scaffold is of significant interest, particularly in medicinal chemistry, where this moiety is a key structural feature in many bioactive compounds. nih.govrsc.org

Amidation Reactions

Amidation is a fundamental step in the synthesis of pyrrole-2-carboxamides, typically involving the coupling of a pyrrole-2-carboxylic acid or its activated derivative with an amine. A general method involves the direct coupling of alkali metal carboxylate salts with amines or their ammonium (B1175870) hydrochloride salts. nih.gov This reaction is often facilitated by a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). nih.govresearchgate.net This process is highly efficient, often reaching completion within 1-2 hours and producing good to excellent yields. nih.govresearchgate.net

The choice of coupling agent is critical. Alternatives to carbodiimides like EDCI include cyclic alkyltriphosphonate anhydrides, which are noted for being inexpensive and non-toxic. google.com Another approach is oxidative amidation, which can generate pyrrole carboxamides directly from pyrrole carboxaldehydes and formamides or amines, using reagents like nBu4NI and TBHP as an oxidant. nih.gov This method is significant as it proceeds through a pyrrole acyl radical intermediate, a departure from traditional ionic amidation pathways. nih.gov

These reactions are valuable for coupling carboxylates where the corresponding carboxylic acid is unstable or prone to decarboxylation, such as with lithium 5-bromo-1H-pyrrole-2-carboxylate. nih.govacs.org

Table 1: Common Reagents in Amidation of Pyrrole Carboxylic Acids

| Coupling Agent | Base (if applicable) | Solvent | Key Features |

|---|---|---|---|

| HBTU | Hünig's Base | Varies | High efficiency, rapid reaction times (1-2h). nih.govresearchgate.net |

| Cyclic Alkyltriphosphonate Anhydride | Base | Inert Solvent | Inexpensive, non-toxic alternative to carbodiimides. google.com |

| nBu4NI / TBHP | Not Applicable | Varies | Oxidative amidation from aldehydes, involves radical intermediates. nih.gov |

Alkylation Strategies, Particularly N-Alkylation

Alkylation, especially at the nitrogen atoms, is a key strategy for modifying the properties of pyrrole-2-carboxamide derivatives. The N-functionalization of 4-aminopyrroles can be achieved using various alkyl halides. bohrium.com The selectivity of the reaction—whether it occurs on the ring nitrogen or the amino group—is highly dependent on the specific alkyl halide used and the reaction conditions. bohrium.com

For instance, N-methylation is a common modification used in peptide and peptoid drug design to increase lipophilicity and bioavailability. monash.edu A widely applied method for synthesizing N-methyl amino acids involves using sodium hydride and methyl iodide with N-acyl or N-carbamoyl protected amino acids. monash.edu In the context of pyrrole-2-carboxamides, replacing the hydrogen on the pyrrole ring with a methyl group has been shown to significantly alter biological activity, demonstrating the importance of N-alkylation in structure-activity relationship (SAR) studies. nih.gov

Table 2: Examples of N-Alkylation Selectivity on Pyrrole Scaffolds

| Alkylating Agent | Common Product(s) | Reference |

|---|---|---|

| Methyl iodide | N-methyl or N,N-dimethyl pyrroles | bohrium.com |

| Allyl bromide | N-allyl or N,C-diallyl pyrroles | bohrium.com |

Reductive Amination Techniques

Reductive amination is a powerful method for forming C-N bonds and is applicable to the synthesis of derivatives of this compound, particularly for introducing or modifying side chains. The process typically involves the reaction of a carbonyl compound, such as a pyrrole-2-carbaldehyde, with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.govresearchgate.net

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaCNBH3) being a classic choice. researchgate.net Milder conditions can be achieved with catalysts based on abundant metals. For example, an in situ-generated amorphous cobalt catalyst, prepared from CoCl2 and NaBH4, can facilitate the reductive amination of aldehydes and ketones using aqueous ammonia and H2 gas under mild conditions (80 °C, 1-10 bar). nih.gov This method is noted for its high selectivity and wide substrate scope. nih.gov The reaction can be performed in various solvents, including water, with the pH sometimes adjusted to around 5.5 to facilitate imine formation. researchgate.net

Incorporation of Amidinoethyl and Other Side Chains

The introduction of specific side chains, such as those containing guanidinium (B1211019) or amidine groups, is crucial for the function of many bioactive pyrrole-containing molecules. These positively charged groups can engage in key hydrogen bonding and electrostatic interactions with biological targets.

The natural product Netropsin serves as a relevant example. Its structure features a N-[5-[[(3-amino-3-iminopropyl)amino]carbonyl]-1-methyl-1H-pyrrol-3-yl] fragment. epa.gov This demonstrates a synthetic route where a side chain containing a terminal amino group (in this case, a 3-aminopropyl group) is coupled to the pyrrole-2-carboxamide. The terminal amine can subsequently be converted to a guanidinium or amidine group through reaction with an appropriate guanylating or amidinating agent. This multi-step process allows for the strategic incorporation of complex, functionalized side chains onto the pyrrole scaffold.

Halogenation and Incorporation of Halogen-Doped Building Blocks

Halogen atoms are frequently incorporated into bioactive molecules to modulate their physicochemical properties, such as lipophilicity and metabolic stability, and to enhance binding affinity through halogen bonding. Halogen-substituted pyrrole-2-carboxamides are integral fragments in numerous marine natural products and synthetic anti-infective agents. nih.gov

The synthesis of these compounds can be achieved either by direct halogenation of a pre-formed pyrrole ring or by using pre-halogenated building blocks. nih.govresearchgate.net For instance, direct chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate can be performed using N-chlorosuccinimide (NCS). nih.gov However, this can lead to mixtures of products requiring careful purification. nih.gov An alternative is to synthesize halogen-doped pyrrole building blocks, such as 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, which can then be used in subsequent amidation reactions. nih.gov This approach provides better control over the regiochemistry of halogen placement.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most of the atoms from the reactants. nih.gov MCRs offer significant advantages in terms of atom economy, convergence, and efficiency, making them ideal for generating libraries of structurally diverse compounds. nih.gov

Several MCRs are used for the synthesis of polysubstituted pyrroles. orientjchem.orgresearchgate.net The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is a classic method that can be adapted into MCR formats. orientjchem.org More advanced MCRs can construct highly functionalized pyrrole rings in a single step from simple, acyclic precursors. nih.govsemanticscholar.org These reactions often proceed through a series of tandem events, such as nucleophilic additions, condensations, and cyclizations. orientjchem.org The use of water as a solvent can sometimes enable unique reactivity and selectivity that is difficult to achieve in organic solvents. orientjchem.org

Library Design and Parallel Synthesis Techniques for Pyrrole-2-carboxamide Analogues

The discovery of new bioactive compounds often relies on the screening of large collections of molecules, known as chemical libraries. Parallel synthesis is a key technology for rapidly producing these libraries, where multiple distinct but structurally related compounds are synthesized simultaneously. nih.govuniroma1.it

For pyrrole-2-carboxamide analogues, a library can be designed around a common core scaffold, with diversity introduced by varying the substituents at different positions. nih.gov This is often achieved by using a set of diverse building blocks (e.g., various amines for the amidation step or different aldehydes for reductive amination). The synthesis is typically performed in spatially addressed arrays, such as multi-well plates, which allows for the tracking of each unique compound. uniroma1.it

Solution-phase parallel synthesis is a common approach, often coupled with automated purification techniques like parallel chromatography to handle the multiple products efficiently. nih.gov Another powerful technique is the "split-mix" synthesis on a polymer support, where resin beads are mixed and split across different reaction vessels, allowing for the combinatorial synthesis of a vast number of compounds in a few steps. uniroma1.it

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |

| N,N-diisopropylethylamine (Hünig's base) |

| N-chlorosuccinimide (NCS) |

| Netropsin |

| sodium cyanoborohydride |

| ethyl 5-methyl-1H-pyrrole-2-carboxylate |

| lithium 5-bromo-1H-pyrrole-2-carboxylate |

Investigation of Reaction Mechanisms and Kinetics

The synthesis and reactivity of pyrrole derivatives are governed by complex reaction mechanisms and kinetics. Understanding these factors is crucial for developing efficient synthetic routes and predicting chemical behavior.

While specific literature detailing the complete reaction pathway for the synthesis of this compound is not extensively documented, its synthesis can be inferred from established methods for constructing N-amino pyrrole rings and pyrrole-2-carboxamides. A plausible pathway involves a variation of the Paal-Knorr pyrrole synthesis, which is a classic method involving the condensation of a 1,4-dicarbonyl compound with an amine or hydrazine.

The reaction would likely proceed through the following key steps:

Formation of a 1,4-dicarbonyl precursor: A suitable precursor, such as a 3-methyl-1,4-dicarbonyl compound, would be required.

Cyclocondensation: The dicarbonyl compound would react with a hydrazine derivative, specifically one that can introduce the 1-amino group. The initial reaction forms a di-imine intermediate.

Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the aromatic N-amino pyrrole ring.

Carboxamide formation: The carboxamide group at the 2-position could be introduced either before or after the ring formation, for instance, by starting with a dicarbonyl compound already containing a carboxylate precursor or by functionalizing the pyrrole ring after its formation.

An alternative pathway could involve the cyclization of α-amino nitrile intermediates with enones, which has been shown to produce dihydropyrrole carbonitriles that can be subsequently oxidized to form the aromatic pyrrole ring. researchgate.net

The efficiency and yield of pyrrole synthesis are highly dependent on catalytic effects and reaction conditions. organic-chemistry.orgresearchgate.net For the proposed Paal-Knorr type synthesis of this compound, both acid and base catalysis are commonly employed to facilitate the condensation and cyclization steps.

Catalytic Effects:

Acid Catalysis: Protic or Lewis acids can activate the carbonyl groups of the 1,4-dicarbonyl compound, making them more susceptible to nucleophilic attack by the hydrazine derivative.

Base Catalysis: Bases can be used in reactions involving pronucleophiles, facilitating their deprotonation to form a more reactive nucleophile. researchgate.net

Metal Catalysis: Transition metals like copper, palladium, and ruthenium are known to catalyze various pyrrole syntheses, often through domino or cascade reactions involving C-N bond formations. organic-chemistry.orgrsc.org For instance, copper-mediated procedures have been effectively used for the one-pot synthesis of pyrrole-2-carboxamides from enones and glycine (B1666218) amides. acs.org

Optimization of Reaction Conditions: Optimizing conditions is critical for maximizing yield and minimizing byproducts. Key parameters include the choice of solvent, temperature, and reactant stoichiometry. researchgate.net Microwave irradiation has been shown to significantly reduce reaction times from days to hours in some pyrrole syntheses. acs.org The choice of base and solvent can also be crucial; for example, in certain amination reactions, triethylamine (B128534) (Et3N) and 1-butanol (B46404) were found to be the ideal base and solvent, respectively. researchgate.net

The following table summarizes typical conditions that could be optimized for the synthesis, based on analogous reactions for pyrrole derivatives.

| Parameter | Condition | Rationale | Source |

| Catalyst | Acetic Acid (AcOH) | Provides a mildly acidic medium for Paal-Knorr cyclization. | researchgate.net |

| Copper(II) Acetate | Mediates oxidative aromatization in one-pot syntheses. | acs.org | |

| Solvent | Pyridine | Acts as both a solvent and a base, facilitating cyclocondensation. | acs.org |

| 1,4-Dioxane, Toluene | Alternative solvents for cyclization reactions. | acs.org | |

| Temperature | 80-130 °C | Sufficient thermal energy for cyclization and dehydration. | acs.orgnih.gov |

| Technology | Microwave Irradiation | Reduces reaction time and can improve yields. | acs.org |

Chemical Reactivity of this compound

The reactivity of this compound is determined by the interplay of its functional groups: the electron-rich pyrrole ring, the nucleophilic 1-amino group, and the carboxamide moiety.

The pyrrole ring is susceptible to oxidation due to its high electron density. The oxidation of pyrrole derivatives often leads to the formation of pyrrolinones or other oxygenated products. Studies on similar compounds, such as t-butyl 3,4-dialkyl-1H-pyrrole-2-carboxylates, have shown that oxidation with reagents like o-chloranil in the presence of methanol (B129727) yields 5-methoxypyrrolin-2-one derivatives. nii.ac.jp This suggests that this compound would likely undergo oxidation at the C5 position of the pyrrole ring. The reaction mechanism may involve a hydride abstraction from the pyrrole by the oxidant. nii.ac.jp

The presence of the 1-amino group could also influence the oxidation process, potentially leading to more complex products or undergoing oxidation itself under stronger conditions.

| Oxidizing Agent | Substrate Example | Product | Yield | Source |

| o-chloranil/MeOH | t-Butyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | 5-methoxypyrrolin-2-one derivative | 80% | nii.ac.jp |

| o-chloranil/MeOH | t-Butyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | 5-methoxypyrrolin-2-one derivative | 82% | nii.ac.jp |

The reduction of this compound can occur at two primary sites: the carboxamide group and the pyrrole ring.

Reduction of the Carboxamide Group: The carboxamide functional group can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would convert the 2-carboxamide (B11827560) group into a 2-(aminomethyl) group.

Reduction of the Pyrrole Ring: The aromatic pyrrole ring can be reduced to a non-aromatic pyrrolidine (B122466) ring through catalytic hydrogenation. This typically requires catalysts such as platinum, palladium, or rhodium under hydrogen pressure. The specific conditions would determine the degree of saturation.

The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophilic substitution. The existing substituents on the this compound ring direct incoming electrophiles to the available positions. The positions C2, C5, and the N-position are generally the most reactive in pyrroles. In this molecule, positions 1, 2, and 4 are already substituted. Therefore, electrophilic substitution is most likely to occur at the C5 and C3 positions.

Common electrophilic substitution reactions applicable to the pyrrole ring include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would likely introduce a halogen at the C5 position.

Nitration: Mild nitrating agents would be required to avoid oxidation of the sensitive pyrrole ring, potentially leading to substitution at C5 or C3.

Acylation: Friedel-Crafts acylation or Vilsmeier-Haack formylation would introduce an acyl or formyl group, respectively, onto the ring, likely at the C5 position.

The 1-amino group is also a site for potential substitution reactions, such as acylation or alkylation, depending on the reaction conditions.

Hydrolytic Stability of Amide and Ester Moieties

The structure of this compound contains a primary amide group, which is a key determinant of its chemical stability, particularly in aqueous environments. The hydrolytic stability of this amide, as well as a hypothetical corresponding ester moiety, is crucial for its handling, storage, and application in synthetic schemes.

The stability of pyrrole derivatives can be influenced by their substituents. Studies on related pyrrole compounds, such as pyrrole carboxylic acids, have shown that the free acid forms can be unstable to hydrolysis. nih.govresearchgate.net However, incorporating the carboxyl group as part of a larger structure, like a bioconjugate with a peptide, has been shown to increase hydrolytic stabilization. nih.govresearchgate.net This suggests that the amide group in this compound likely confers greater stability than its corresponding carboxylic acid.

Generally, amides are significantly more resistant to hydrolysis than esters under a range of pH conditions. The lone pair of electrons on the nitrogen atom of the amide delocalizes into the carbonyl group, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

The anticipated hydrolytic stability of the amide and a comparative ester derivative of the this compound scaffold is summarized below. This data is based on general chemical principles of amide versus ester stability, contextualized by findings on related pyrrole compounds. nih.govresearchgate.net

Table 1: Comparative Hydrolytic Stability

| Condition | Amide Moiety (in this compound) | Corresponding Ester Moiety |

| Acidic (pH < 3) | Slow hydrolysis, requires strong acid and heat. Protonation of the amino group could influence the rate. | More readily hydrolyzed than the amide, typically requires heating. |

| Neutral (pH ~7.4) | Generally stable. Enzymatic degradation could occur in biological systems. nih.gov | Very slow hydrolysis, but generally less stable than the amide. |

| Basic (pH > 9) | Slow hydrolysis, requires strong base and elevated temperatures. | Susceptible to saponification (base-catalyzed hydrolysis), which is typically faster than amide hydrolysis under similar conditions. |

Scale-Up and Process Optimization for Academic Research Supply

Transitioning the synthesis of this compound from a small, exploratory scale to a larger scale suitable for supplying academic research demands requires careful process optimization. The goal is to ensure a reliable, safe, and efficient synthesis that consistently produces the compound of desired purity.

Key considerations for scale-up include the choice of starting materials, reaction conditions, and purification methods. Synthetic routes for pyrrole-2-carboxamide derivatives often involve multi-step processes. nih.gov For instance, the synthesis of a related compound, 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid, involves the hydrolysis of an ester precursor using sodium hydroxide in methanol at reflux. nih.gov The subsequent amidation step to form the target carboxamide would require optimization of coupling agents, solvents, and temperature to maximize yield and minimize side products.

Process optimization would focus on several key parameters to improve efficiency and reproducibility. These can include investigating different catalysts, adjusting the concentration of reactants, and modifying the work-up procedure to simplify purification. chemscene.com For heterocyclic compounds, controlling the reaction temperature is often critical to prevent the formation of polymeric byproducts or degradation of the pyrrole ring.

The purification strategy is another critical aspect of scale-up. While small-scale synthesis might rely on column chromatography, this method can be cumbersome and expensive for larger quantities. Developing procedures for crystallization or precipitation is often a primary goal of process optimization for academic supply, as it can provide high-purity material more efficiently. The purity of the final compound is typically established by methods such as HPLC. nih.gov

Table 2: Key Parameters for Scale-Up Optimization

| Parameter | Objective | Example Strategy |

| Starting Materials | Use commercially available, inexpensive, and stable precursors. | Sourcing multi-gram quantities of the pyrrole ester precursor or developing a robust synthesis from simpler starting materials. |

| Solvent Selection | Choose solvents that are effective, safe, and easily removed. | Replacing hazardous solvents with greener alternatives; using the minimum volume necessary to ensure reaction completion. |

| Reaction Time & Temp | Minimize reaction time and energy consumption while maximizing yield and purity. | Performing kinetic studies to determine the optimal reaction endpoint; evaluating different heating methods for uniform temperature control. |

| Reagent Stoichiometry | Use the optimal ratio of reactants and reagents to minimize waste and cost. | Running small-scale experiments to titrate the amount of coupling agent needed for the amidation step. |

| Work-up & Purification | Develop a simple, efficient, and scalable purification method. | Developing a protocol for direct crystallization of the product from the reaction mixture, avoiding chromatography. |

By systematically addressing these factors, a synthetic protocol for this compound can be optimized to provide a reliable supply for academic research needs.

Advanced Spectroscopic Analysis and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Amino-4-methyl-1H-pyrrole-2-carboxamide, distinct signals are expected for the protons on the pyrrole (B145914) ring, the methyl group, the N-amino group, and the carboxamide group.

The two protons on the pyrrole ring (H-3 and H-5) would appear as distinct signals, likely doublets due to coupling with each other, in the aromatic region of the spectrum. The electron-donating nature of the N-amino group and the electron-withdrawing effect of the carboxamide group will influence their precise chemical shifts. The methyl group protons would appear as a sharp singlet in the aliphatic region. The protons of the amino (N-NH₂) and amide (-CONH₂) groups are expected to appear as broad singlets, as their chemical shift can be concentration and solvent-dependent due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrrole H-3 | 6.0 - 6.5 | d |

| Pyrrole H-5 | 6.8 - 7.2 | d |

| -CH₃ | 2.0 - 2.5 | s |

| N-NH₂ | 5.0 - 6.0 (broad) | s |

| -CONH₂ | 7.0 - 8.0 (broad) | s |

(Predicted values are based on typical ranges for substituted pyrroles and amides. Solvent: CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are anticipated: four for the pyrrole ring, one for the methyl group, and one for the carboxamide carbonyl group.

The carbonyl carbon of the amide is the most deshielded and will appear furthest downfield. The four carbons of the pyrrole ring will have chemical shifts influenced by the attached substituents. The carbon bearing the carboxamide (C-2) and the carbon bearing the methyl group (C-4) will be significantly affected. The methyl carbon will appear in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrrole C-2 | 125 - 135 |

| Pyrrole C-3 | 105 - 115 |

| Pyrrole C-4 | 120 - 130 |

| Pyrrole C-5 | 115 - 125 |

| -C H₃ | 10 - 20 |

| -C ONH₂ | 160 - 170 |

(Predicted values are based on typical ranges for substituted pyrroles and amides.)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key expected correlation would be between the H-3 and H-5 protons of the pyrrole ring, confirming their adjacent relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals for H-3, H-5, and the methyl group to their corresponding carbon signals (C-3, C-5, and -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. Expected key correlations would include:

The methyl protons (-CH₃) showing a correlation to C-3, C-4, and C-5 of the pyrrole ring.

The H-5 proton showing a correlation to the amide carbonyl carbon (C=O).

The amide protons (-CONH₂) showing correlations to the C-2 carbon and the amide carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds. The spectrum of this compound would be characterized by several key absorption bands. The N-H bonds of both the N-amino and carboxamide groups would produce distinct stretching vibrations. The C=O stretch of the amide is a strong, sharp absorption that is highly characteristic.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-Amino | N-H Stretch | 3300 - 3400 | Medium |

| Carboxamide | N-H Stretch | 3150 - 3350 (two bands) | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium-Weak |

| Amide Carbonyl | C=O Stretch | 1650 - 1690 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₆H₉N₃O), the expected exact mass would be approximately 139.0746 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that can help confirm the structure. Common fragmentation pathways would likely involve the loss of the amino group (NH₂), the carboxamide group (CONH₂), or cleavage of the pyrrole ring.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

|---|---|

| 139 | [M]⁺ (Molecular Ion) |

| 123 | [M - NH₂]⁺ |

| 95 | [M - CONH₂]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic systems like the pyrrole ring are chromophores that absorb UV light. The absorption maxima (λ_max) are influenced by the substituents on the ring. The presence of the amino and carboxamide groups, which can participate in conjugation, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted pyrrole.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λ_max (nm) |

|---|---|

| π → π* | 220 - 280 |

(Predicted values are based on substituted pyrrole systems. Solvent: Ethanol or Methanol)

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure. While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrrole derivatives offers valuable insights into the expected solid-state conformation.

The structural analysis of pyrrole analogues reveals key geometric parameters. nih.gov For instance, in the pyrrole ring, the carbon-carbon bond lengths are typically around 1.35 Å and 1.40 Å, while the nitrogen-carbon bond lengths are approximately 1.38 Å. nih.gov These values can exhibit slight deviations depending on the substituents attached to the ring, as intermolecular interactions in the crystalline state, such as hydrogen bonding, can influence the molecular geometry. nih.gov

A study on 1-(2-aminophenyl) pyrrole demonstrated that the molecule can adopt an unexpectedly bent conformation, deviating from a perfectly planar structure. nih.gov The solid-state structure of such compounds is often stabilized by a network of intermolecular hydrogen bonds, which dictate the molecular packing in the crystal lattice.

In a related compound, (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate (B79036) monohydrate, single-crystal X-ray diffraction analysis provided detailed information on its molecular structure. researchgate.netscispace.com The crystallographic data for this compound is presented in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C6H12N6O4 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.3652(3) |

| b (Å) | 16.8683(7) |

| c (Å) | 8.3779(3) |

| β (°) | 101.525(4) |

| Volume (ų) | 1019.87(7) |

| Z | 4 |

This data illustrates the level of precision achievable with X-ray crystallography and serves as a reference for the potential solid-state arrangement of similar pyrrole-based structures. The bond lengths and angles within the crystal structure were found to be within the normal range, confirming the expected molecular geometry. researchgate.netscispace.com

Chiral Separations and Absolute Stereochemistry Determination (if applicable for derivatives)

While this compound itself is not a chiral molecule, its derivatives can possess stereogenic centers, leading to the existence of enantiomers. The separation and determination of the absolute configuration of these enantiomers are crucial, as different stereoisomers can exhibit distinct biological activities.

The enantioselective separation of chiral pyrrole derivatives can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly employed for the resolution of racemic mixtures of such compounds. mdpi.comresearchgate.net The choice of mobile phase, which can be a normal phase, polar organic, or reversed-phase system, plays a critical role in achieving successful enantioseparation. mdpi.com

A combined strategic approach is often necessary for the assignment of the absolute configuration of novel chiral pyrrole derivatives. nih.gov This typically involves the preparative-scale separation of enantiomers using chiral HPLC, followed by the use of spectroscopic techniques such as electronic circular dichroism (ECD). nih.gov Computational methods, like time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectra for different enantiomers, and comparison with the experimental spectra allows for the unambiguous assignment of the absolute stereochemistry. nih.gov

Furthermore, advanced NMR techniques, such as the Mosher method, can be employed to determine the absolute configuration of chiral amines and alcohols. usm.edu This method involves the derivatization of the chiral molecule with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers that can be distinguished by NMR spectroscopy. usm.edu The analysis of the chemical shift differences in the resulting diastereomers allows for the determination of the absolute stereochemistry of the original molecule. usm.edu

The table below summarizes common techniques used for the chiral separation and stereochemical determination of pyrrole derivatives.

| Technique | Application | Remarks |

|---|---|---|

| Chiral HPLC | Enantioseparation | Polysaccharide-based chiral stationary phases are often effective. nih.govmdpi.com |

| Electronic Circular Dichroism (ECD) | Determination of Absolute Stereochemistry | Often used in conjunction with theoretical calculations (TD-DFT). nih.gov |

| Mosher's Method (NMR) | Determination of Absolute Stereochemistry | Applicable to chiral amines and alcohols through derivatization. usm.edu |

| X-ray Crystallography | Determination of Absolute Stereochemistry | Provides definitive proof of configuration if a suitable single crystal can be obtained. usm.edu |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric, electronic, and energetic properties of molecules. These in silico methods provide a powerful lens to understand molecular behavior at the atomic level, complementing experimental data.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-Amino-4-methyl-1H-pyrrole-2-carboxamide, DFT calculations, often employing a basis set such as B3LYP/6-311++G(2d,p), would be utilized to determine its most stable three-dimensional arrangement of atoms (optimized geometry). mdpi.com

These calculations would yield precise bond lengths, bond angles, and dihedral angles. For instance, the analysis would likely show that the pyrrole (B145914) ring is nearly planar, a characteristic feature of this aromatic heterocycle. nih.gov The presence of substituents—the amino group at position 1, the carboxamide at position 2, and the methyl group at position 4—would introduce slight distortions to the ring's geometry. The calculations would also reveal the electronic properties, such as the distribution of electron density, the molecular electrostatic potential map (identifying electrophilic and nucleophilic regions), and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Ab Initio Calculations (e.g., MP2) for Higher-Level Electronic Structure Analysis

For a more refined analysis of the electronic structure, ab initio methods like Møller–Plesset perturbation theory (MP2) can be employed. These methods are computationally more intensive than DFT but can provide more accurate results for electron correlation effects. Such calculations would offer a higher-precision determination of the molecule's energy and electronic properties, serving as a benchmark for DFT results and providing deeper insights into intramolecular interactions.

Conformational Analysis and Stability Predictions

The this compound molecule has rotational freedom, particularly around the single bond connecting the pyrrole ring to the carboxamide group. Conformational analysis using quantum chemical methods would be performed to identify the most stable rotational isomers (conformers). This involves calculating the potential energy surface by systematically rotating this bond. The results would likely indicate that planar conformations, where the carboxamide group is coplanar with the pyrrole ring, are energetically favored due to the stabilization from extended conjugation. nih.gov Intramolecular hydrogen bonding between the amino groups and the carboxamide's carbonyl oxygen might also play a role in stabilizing certain conformations.

Analysis of π-Electron Delocalization within the Pyrrole Ring

The pyrrole ring is an aromatic system characterized by the delocalization of six π-electrons over the five-membered ring. The extent of this delocalization in this compound would be analyzed using methods like Natural Bond Orbital (NBO) analysis. This analysis quantifies the interactions between filled and unfilled orbitals, providing a measure of electron delocalization and resonance stabilization. The results would confirm the aromatic character and detail how the electron-donating amino and methyl groups and the electron-withdrawing carboxamide group influence the electron density distribution and aromaticity of the pyrrole ring.

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

Ligand-Protein Interaction Prediction and Binding Mode Analysis

Molecular docking simulations would be used to predict how this compound might interact with the active site of a target protein. The pyrrole carboxamide scaffold is a known feature in molecules that target a variety of proteins, including kinases and enzymes involved in microbial metabolism. nih.govnih.gov

A typical docking study involves placing the ligand into the binding site of a protein (whose structure is often obtained from the Protein Data Bank) and using a scoring function to estimate the binding affinity for different poses. The analysis of the best-scoring pose reveals the specific interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The carboxamide and amino groups are excellent hydrogen bond donors and acceptors, capable of forming strong interactions with polar amino acid residues in the protein's active site. volkamerlab.org

Hydrophobic Interactions: The methyl group and the hydrocarbon backbone of the pyrrole ring can engage in hydrophobic interactions with nonpolar residues. volkamerlab.org

π-Stacking: The aromatic pyrrole ring can form π-π stacking or π-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. volkamerlab.orgmdpi.com

These predicted interactions provide a rational basis for the molecule's potential biological activity and can guide the design of more potent analogues. mdpi.commdpi.com

Illustrative Docking Interaction Table The table below is a hypothetical representation of data that would be generated from a molecular docking study of this compound with a protein target, such as a protein kinase.

| Ligand Atom/Group | Protein Residue | Interaction Type | Predicted Distance (Å) |

|---|---|---|---|

| Carboxamide C=O | Lysine (LYS) 72 | Hydrogen Bond | 2.9 |

| Carboxamide NH2 | Glutamate (GLU) 91 | Hydrogen Bond | 3.1 |

| Pyrrole Ring | Phenylalanine (PHE) 145 | π-π Stacking | 3.5 |

| Methyl Group | Leucine (LEU) 130 | Hydrophobic | 3.8 |

| 1-Amino Group | Aspartate (ASP) 150 | Hydrogen Bond | 3.0 |

Pharmacophore Modeling for Target Identification and Optimization

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a template for discovering new active compounds or optimizing existing ones.

For derivatives of the pyrrole-2-carboxamide scaffold, structure-based pharmacophore models have been successfully developed. nih.gov These models are typically built using the crystal structures of a target protein complexed with known inhibitors. The key features often include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

In a typical application, a molecule like this compound would be mapped onto a pharmacophore model to assess its potential fit. For instance, a model for a specific enzyme might consist of a hydrogen bond acceptor (HBA), a hydrophobic feature (H), and a ring-aromatic (RA) feature. nih.gov The mapping process would evaluate if the functional groups of this compound can spatially align with these pharmacophoric points. The carboxamide's carbonyl group could correspond to the HBA feature, while the methyl-pyrrole ring system could align with the hydrophobic and aromatic features. nih.gov Successful mapping suggests that the compound is a viable candidate for that specific biological target, justifying its synthesis and biological evaluation.

Prediction of Binding Affinities (e.g., using scoring functions)

Once a potential interaction with a target is identified, computational docking is used to predict the preferred orientation of the molecule within the target's binding site. The stability and strength of this interaction are then estimated using scoring functions, which calculate a score representing the binding affinity.

Scoring functions are mathematical models that approximate the binding free energy of a protein-ligand complex. nih.gov They consider various energetic components, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and penalties for conformational changes upon binding. vlifesciences.com A more negative score generally indicates a stronger binding affinity.

For pyrrole-based compounds, docking scores have shown a direct correlation with observed biological activity. vlifesciences.com For example, in studies involving pyrrole-2-carbohydrazide derivatives, compounds with better (more negative) G-scores from docking software like GLIDE also exhibited higher antimycobacterial activity. vlifesciences.com Similarly, the XP Glide Score has been used to rank 5-methyl-2-carboxamidepyrrole derivatives as inhibitors of specific enzymes. nih.gov Therefore, by docking this compound into a potential target's active site, its binding affinity could be predicted and compared to known inhibitors, helping to prioritize it for further testing.

| Scoring Function Type | Basis of Calculation | Example Software/Method | Application for Pyrrole Derivatives |

|---|---|---|---|

| Empirical | Uses weighted terms for interactions like H-bonds, ionic, hydrophobic, etc. | Glide (G-Score, XP Glide Score) | Ranking potential inhibitors and correlating scores with antimycobacterial activity. vlifesciences.comnih.gov |

| Force-Field Based | Calculates energy based on classical mechanics force fields (e.g., van der Waals, electrostatic). | AutoDock Vina | Widely used for virtual screening of compound libraries against biological targets. researchgate.net |

| Machine Learning | Trained on large datasets of known protein-ligand complexes and their experimental binding affinities. | FCNN SFs, AA-Score | Can provide more accurate predictions by learning complex, non-linear relationships. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

While molecular docking provides a static snapshot of a molecule in a binding site, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations capture the behavior of biomolecules in full atomic detail over time, providing insights into the stability of interactions and conformational changes that may occur. nih.gov

In an MD simulation, the forces on every atom in the system (the protein, the ligand, and surrounding solvent) are calculated, and Newton's laws of motion are used to predict their movements over very short time steps (femtoseconds). nih.gov Running the simulation for nanoseconds or longer reveals how the ligand settles into the binding pocket, the stability of key hydrogen bonds, and the flexibility of different parts of the protein-ligand complex. nih.gov

For this compound, an MD simulation could be used to:

Assess Binding Stability: Verify if the docked pose is stable over time or if the molecule shifts to a different, more stable conformation.

Analyze Intermolecular Interactions: Track the formation and breaking of hydrogen bonds and other interactions between the compound and the target's amino acid residues.

Characterize Water's Role: Observe the behavior of water molecules in the active site and their potential to mediate interactions between the ligand and the protein.

Predict Conformational Changes: Determine if the binding of the compound induces conformational changes in the target protein, which can be crucial for its function.

These simulations provide a more realistic and detailed understanding of the binding event than static docking alone. nih.gov

Advanced Electronic Property Characterization

Frontier Molecular Orbital (FMO) theory is used to understand and predict the chemical reactivity of a molecule. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap indicates that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a large energy gap signifies high stability and low reactivity. malayajournal.org This analysis helps to characterize the charge transfer that occurs within the molecule. For this compound, calculating the HOMO-LUMO energies would provide a quantitative measure of its kinetic stability and chemical reactivity.

| Orbital | Description | Role in Chemical Reactions |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Acts as an electron donor (nucleophile). wikipedia.org |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is empty of electrons. | Acts as an electron acceptor (electrophile). wikipedia.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. malayajournal.org |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of core electrons, lone pairs, and bonds. wisc.edu

This analysis is particularly useful for characterizing electron delocalization and intramolecular charge transfer. It quantifies the stabilization energy associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. ijcce.ac.ir For example, a significant interaction energy between a lone pair (LP) on a nitrogen or oxygen atom and an adjacent anti-bonding pi-orbital (π*) indicates strong hyperconjugation and electron delocalization. ijcce.ac.ir For this compound, NBO analysis could reveal the extent of electron delocalization across the pyrrole ring and the carboxamide group, providing insight into the molecule's electronic stability and the nature of its chemical bonds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the molecule's electron density surface, using colors to indicate different potential values. MEP maps are invaluable for predicting a molecule's reactive sites and how it will interact with other molecules. researchgate.net

The color scheme typically follows this convention:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack. nih.gov

Green/Yellow: Regions of near-zero potential, typically associated with nonpolar parts of the molecule.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atom of the carboxamide group and potentially the amino group's nitrogen, highlighting them as hydrogen bond acceptor sites. Positive potential (blue) would likely be found around the hydrogen atoms of the amino and amide groups, identifying them as hydrogen bond donor sites. This information is crucial for understanding non-covalent interactions in a biological binding pocket. researchgate.net

Density of State (DOS) Analysis

Density of States (DOS) analysis is a fundamental concept in computational chemistry and condensed matter physics that describes the number of available electronic states at each energy level within a system. wikipedia.org By calculating the DOS, researchers can gain valuable insights into the electronic structure and properties of a molecule. The DOS is typically calculated using methods such as Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

For a molecule like this compound, a DOS analysis would be expected to show the distribution of electronic states arising from the π-system of the pyrrole ring and the orbitals of the amino and carboxamide functional groups. The PDOS could be used to identify the specific contributions of the nitrogen and oxygen atoms' lone pairs and the π-orbitals of the pyrrole ring to the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the molecule's electronic transitions and potential as an electronic material. In studies of related heterocyclic compounds, DOS analysis has been instrumental in explaining their electronic properties and predicting their behavior in various applications. researchgate.net For instance, in pyrrole derivatives, the DOS reveals how different substituents can modify the electronic structure and the HOMO-LUMO gap. scispace.com

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, and they are of significant interest for applications in photonics, telecommunications, and optical data processing. sci-hub.se Organic molecules, particularly those with extended π-conjugated systems and electron-donating and electron-accepting groups, often exhibit significant NLO properties. sci-hub.senih.gov The presence of both an amino group (electron-donating) and a carboxamide group (electron-withdrawing) on the pyrrole ring suggests that this compound could possess NLO activity.

The NLO response of a molecule is primarily described by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the third-order NLO response is related to the second hyperpolarizability (γ). Computational methods, such as DFT, are widely used to calculate these properties. sci-hub.seresearchgate.net

Studies on various pyrrole derivatives have shown that they can exhibit good NLO behavior. sci-hub.se The delocalized π-electrons of the pyrrole ring facilitate intramolecular charge transfer (ICT) from the donor group to the acceptor group upon excitation by an electric field, which is a key mechanism for generating a high NLO response. sci-hub.se The magnitude of the hyperpolarizability is sensitive to the nature of the donor and acceptor groups, the length of the π-conjugated bridge, and the molecular geometry. nih.gov For example, computational studies on other pyrrole derivatives have demonstrated that strategic placement of substituents can significantly enhance the first hyperpolarizability (β) values, making them several times larger than that of urea, a standard reference material for NLO properties. researchgate.net The introduction of strong electron-withdrawing groups, for instance, has been shown to increase the β value in pyrrole hydrazones. acs.org

The table below presents computationally determined NLO properties for two example pyrrole derivatives from a study by Rana et al., illustrating the typical range of values for such compounds. researchgate.net These calculations were performed using DFT with the B3LYP functional and the 6-311G++(d,p) basis set.

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (x 10-24 esu) | First Hyperpolarizability (β) (x 10-30 esu) |

|---|---|---|---|

| PCL | 4.63 | 14.33 | 6.94 |

| M-PCL | 4.97 | 17.03 | 5.31 |

| Urea (Reference) | 1.52 | - | 0.781 |

Data for PCL and M-PCL are from a computational study on different pyrrole derivatives and are provided for illustrative purposes. researchgate.net

Given its structure, this compound is a promising candidate for exhibiting NLO properties, and a detailed computational analysis would be valuable to quantify its potential for use in NLO materials.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govrsc.org By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules, the Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystalline environment.

The surface is typically mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The dnorm map uses a red-white-blue color scheme, where red spots indicate contacts shorter than the van der Waals radii (indicative of strong interactions like hydrogen bonds), white regions represent contacts around the van der Waals separation, and blue regions signify longer contacts.

For a molecule like this compound, which contains hydrogen bond donors (N-H from the amino and amide groups) and acceptors (C=O from the carboxamide group), Hirshfeld analysis would be expected to reveal a network of intermolecular hydrogen bonds. Specifically, N-H···O interactions are highly probable and would be a dominant feature in the crystal packing, likely forming dimers or chain motifs. mdpi.com Other significant interactions would likely include H···H, C···H/H···C, and O···H/H···O contacts. iucr.orgnih.gov The planar pyrrole ring could also participate in π-π stacking interactions.

The table below shows the percentage contributions of the most significant intermolecular contacts for a related pyrrole derivative, (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate, as determined by Hirshfeld surface analysis. iucr.org This data illustrates the quantitative information that can be obtained from such an analysis.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 49.4 |

| C···H/H···C | 23.2 |

| O···H/H···O | 20.0 |

| C···C | 3.4 |

| N···H/H···N | 3.3 |

| C···N/N···C | 0.4 |

| C···O/O···C | 0.3 |

Data is for (2Z)-3-oxo-N-phenyl-2-[(1H-pyrrol-2-yl)methylidene]butanamide monohydrate and is provided for illustrative purposes. iucr.org

A Hirshfeld surface analysis of this compound would provide a detailed understanding of its solid-state packing and the relative importance of the various non-covalent interactions that stabilize its crystal structure.

Investigation of Biological Activities and Mechanistic Principles

Antimicrobial Activity Studies

Derivatives of the pyrrole-2-carboxamide core structure have been extensively evaluated for their potential as antimicrobial agents. These studies have demonstrated a broad spectrum of activity, encompassing antibacterial, antifungal, and antitubercular effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Pyrrole-2-carboxamide derivatives have shown notable efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial activity is often influenced by the nature and position of substituents on the pyrrole (B145914) ring and the carboxamide nitrogen. For instance, certain tetrasubstituted pyrrole derivatives have demonstrated moderate to excellent inhibition against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, while showing no inhibitory effect on Gram-negative bacteria such as Escherichia coli and Pseudomonas fluorescens. acgpubs.orgresearchgate.net Generally, this class of compounds tends to be more effective against Gram-positive strains. nih.gov

Modifications to the core structure, such as the introduction of halogen atoms or specific aryl groups, can significantly modulate the antibacterial potency. For example, a pyrrolamide derivative, 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2-carboxamide, has demonstrated exceptional efficacy against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 0.008 µg/mL and also strongly inhibits the Gram-negative bacterium Escherichia coli at an MIC of 1 µg/mL. nih.gov Another study highlighted that 1,2,3,4-tetrasubstituted pyrrole derivatives showed promising activity against Gram-positive S. aureus and B. cereus, with efficacy comparable to or greater than the standard antibiotic tetracycline. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

|---|---|---|---|

| 3,4-dichloro...-1H-pyrrole-2-carboxamide | Staphylococcus aureus | MIC: 0.008 µg/mL | nih.gov |

| 3,4-dichloro...-1H-pyrrole-2-carboxamide | Escherichia coli | MIC: 1 µg/mL | nih.gov |

| 1,2,3,4-tetrasubstituted pyrroles | S. aureus, B. cereus | Promising activity vs. tetracycline | acgpubs.orgresearchgate.net |

Antifungal Efficacy

The antifungal potential of pyrrole-containing compounds has been well-documented. Novel pyrrole-based enaminones, indolizines, and pyrrolo[1,2-a]pyrazines have been synthesized and evaluated against various Candida species, including multidrug-resistant strains. mdpi.com Many of these compounds exhibited a more potent antifungal effect compared to reference drugs. mdpi.com

Similarly, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, which share structural similarities with pyrrole amides, displayed moderate to excellent activity against seven phytopathogenic fungi. nih.gov One derivative, in particular, showed a broader spectrum of activity and lower EC₅₀ values than the commercial fungicide boscalid (B143098) against fungi like Colletotrichum orbiculare and Rhizoctonia solani. nih.gov The introduction of specific structural fragments, such as a substituted phenyl with a methoxy (B1213986) group, has been associated with potent antifungal activity. nih.gov

Table 2: Antifungal Activity of Selected Pyrrole and Pyrazole Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (EC₅₀/Inhibition Rate) | Reference |

|---|---|---|---|

| N-(2-(5-bromo...)-carboxamide | Colletotrichum orbiculare | EC₅₀: 5.50 µg/mL | nih.gov |

| N-(2-(5-bromo...)-carboxamide | Rhizoctonia solani | EC₅₀: 14.40 µg/mL | nih.gov |

| N-(2-(1H-indazol-1-yl)...)benzamide | Pythium aphanidermatum | EC₅₀: 16.75 µg/mL | nih.gov |

| N-(2-(1H-indazol-1-yl)...)benzamide | Rhizoctonia solani | EC₅₀: 19.19 µg/mL | nih.gov |

Antitubercular Activity

Pyrrole derivatives, specifically pyrrole-2-carboxamides, have emerged as promising agents against Mycobacterium tuberculosis. Structure-activity relationship studies have revealed that specific substitutions are crucial for potent anti-TB activity. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, can greatly enhance activity. nih.gov Many such compounds have shown potent anti-TB activity with MIC values below 0.016 µg/mL and low cytotoxicity. nih.gov

One study identified ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate as having an MIC value of 0.7 µg/mL against M. tuberculosis H37Rv. nih.gov Another series of trisubstituted pyrroles also demonstrated moderate to good anti-TB profiles. mdpi.com Research into indole-2-carboxamides, which are structurally related, has led to compounds with excellent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) M. tuberculosis strains, with MIC values as low as 0.012 µM. acs.org The target of some of these pyrrole-2-carboxamides has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids. nih.gov

Table 3: Antitubercular Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Phenyl/pyridyl substituted pyrrole-2-carboxamides | M. tuberculosis | < 0.016 µg/mL | nih.gov |

| Ethyl-4-...-1H-pyrrole-2-carboxylate | M. tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

| 4,6-difluoro-N-...-1H-indole-2-carboxamide | Drug-sensitive M. tuberculosis | 0.012 µM | acs.org |

Mechanisms of Antimicrobial Action (e.g., biofilm inhibition)

Beyond direct bactericidal or fungicidal effects, some pyrrole derivatives exhibit antimicrobial action by interfering with bacterial virulence factors, such as biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers increased resistance to antibiotics. mdpi.com

Pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation and suppress the virulence of Listeria monocytogenes. nih.gov It can collapse the biofilm architecture and reduce the metabolic activity and viability of the bacteria within the biofilm. nih.gov Similarly, 1H-Pyrrole-2,5-dicarboxylic acid acts as a quorum sensing inhibitor, which disrupts the cell-to-cell communication bacteria use to coordinate group behaviors like biofilm formation. nih.gov This compound was found to significantly reduce biofilm biomass of Pseudomonas aeruginosa and could act as an "antibiotic accelerant," enhancing the efficacy of conventional antibiotics like gentamycin and piperacillin. nih.gov The mechanisms often involve the downregulation of genes responsible for producing exopolysaccharides, which are essential for bacterial attachment and biofilm integrity. mdpi.com

Enzyme Inhibition Studies

A key mechanism through which many pyrrole-based compounds exert their antimicrobial effects is the inhibition of essential bacterial enzymes that are absent or significantly different in eukaryotes, making them attractive drug targets.

DNA Gyrase Inhibition (e.g., Escherichia coli DNA Gyrase B)

Bacterial DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. researchgate.net It is a well-established target for antibacterial agents. The enzyme consists of two subunits, GyrA and GyrB. Pyrrole derivatives, particularly a class known as N-phenylpyrrolamides, have been identified as potent inhibitors of the GyrB subunit. nih.gov

These compounds act as ATP-competitive inhibitors, binding to the ATPase site of the GyrB subunit and preventing the enzyme from carrying out its function. nih.gov The 5-methyl-1H-pyrrole-2-carboxylate group, for example, is known to occupy a hydrophobic pocket in the GyrB subunit, displacing water molecules and stabilizing the inhibitor-enzyme complex. nih.gov

Structural modifications have been shown to enhance inhibitory activity. Replacing a 4,5-dibromopyrrole ring with a 3,4-dichloro-5-methyl-substituted pyrrole led to a twofold increase in activity against E. coli DNA gyrase, with an IC₅₀ value improving from 450 nM to 280 nM. nih.gov Further optimization of these pyrrolamide hybrids has resulted in compounds with potent DNA gyrase inhibitory activity (IC₅₀ <5 nM) and strong antibacterial effects against M. tuberculosis. researchgate.net

Table 4: DNA Gyrase B Inhibition by Pyrrole Derivatives

| Compound/Derivative Class | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-phenylpyrrolamide (Compound A) | E. coli DNA Gyrase B | 450 nM | nih.gov |

| N-phenylpyrrolamide (Compound B) | E. coli DNA Gyrase B | 280 nM | nih.gov |

Interaction with Nucleic Acids

Compounds containing the pyrrole-carboxamide motif, particularly pyrrole-imidazole polyamides, are well-characterized DNA minor groove binders. nih.govnih.gov These molecules can bind to double-stranded DNA with high affinity and sequence specificity without denaturing the helix. nih.gov

The binding mechanism involves the cooperative association of these molecules as antiparallel dimers within the minor groove. caltech.edu The curvature of the polyamide structure complements the helical shape of the DNA minor groove. The sequence specificity is determined by the side-by-side pairing of the pyrrole and imidazole (B134444) rings, which form hydrogen bonds with the edges of the DNA base pairs. caltech.eduresearchgate.net A pairing of an imidazole opposite a pyrrole targets a G-C base pair, while a pyrrole-pyrrole pairing is degenerate, recognizing both A-T and T-A base pairs. caltech.edu The orientation of these polyamides within the groove is also a critical factor for specificity, with certain substitutions at the N- and C-termini influencing the preferred binding direction. caltech.eduresearchgate.net This ability to selectively target specific DNA sequences makes these compounds valuable tools for regulating gene expression. nih.gov

Modulation of Gene Expression (in context of pyrrole-imidazole polyamides)

The pyrrole-carboxamide moiety is a foundational building block for a class of synthetic molecules known as pyrrole-imidazole polyamides (PIPs). nih.gov These molecules are designed to bind to the minor groove of double-helical DNA with high affinity and sequence specificity. nih.govcaltech.edu The mechanism of gene expression modulation by PIPs is rooted in their ability to interfere with the binding of transcription factors to their target DNA sequences. caltech.edu

PIPs are composed of N-methylpyrrole and N-methylimidazole amino acids linked by amide bonds. nih.gov The sequence specificity arises from the side-by-side pairing of these aromatic rings in the DNA minor groove. For instance, a pairing of imidazole opposite pyrrole targets a G•C base pair, while a pyrrole/pyrrole pair recognizes T•A or A•T base pairs. caltech.edu By arranging these units in a specific sequence, a polyamide can be programmed to bind a predetermined DNA sequence. nih.gov

Once bound, these polyamides can effectively occupy the binding site of a natural transcription factor, sterically hindering its access to the DNA and thereby inhibiting the transcription of specific genes. caltech.edu This novel approach to gene regulation has positioned PIPs as valuable tools in chemical biology for silencing "undruggable" targets that are difficult to inhibit at the protein level. nih.gov The ability of these cell-permeable molecules to regulate endogenous gene expression provides a powerful method for influencing cellular processes. caltech.edu

Anti-inflammatory Potential

Derivatives of the pyrrole ring are of significant interest in the development of anti-inflammatory agents. mdpi.com Several studies have demonstrated the anti-inflammatory potential of various pyrrole-carboxamide-related structures. For example, certain pyrrolizine-5-carboxamide derivatives have shown high anti-inflammatory activity, with cyclooxygenase (COX) inhibition suggested as a possible mechanism. Other research has focused on fused pyrrole compounds, such as pyrrolopyridines, which have also demonstrated promising activity against pro-inflammatory cytokines. mdpi.com

| Compound Class/Derivative | Experimental Model | Key Findings |

|---|---|---|

| Pyrrolopyridines | In vitro pro-inflammatory cytokine inhibitory assay | Showed promising inhibitory activity. mdpi.com |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced paw edema (rats); LPS-induced systemic inflammation | Significantly reduced paw edema; decreased serum TNF-α and increased TGF-β1 levels. mdpi.com |